molecular formula C11H12ClN5O2 B244644 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide

Cat. No. B244644
M. Wt: 281.7 g/mol
InChI Key: HQMKDUOOFZCOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide, also known as CMT-3, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) proteins, which is necessary for cancer cell invasion and metastasis. By inhibiting MMP activity, 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide may prevent cancer cell invasion and metastasis.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in lab experiments is its high purity and relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. One area of interest is in developing more potent and selective MMP inhibitors, as 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide may have off-target effects on other enzymes. Another area of interest is in investigating the potential use of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide and its potential therapeutic applications.

Synthesis Methods

2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is synthesized by reacting 4-chloro-2-methylphenol with 2-methyl-2H-tetrazol-5-ylamine in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to form 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and osteosarcoma. 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has also been investigated for its anti-inflammatory properties, as it has been shown to reduce the production of inflammatory cytokines in vitro.

properties

Molecular Formula

C11H12ClN5O2

Molecular Weight

281.7 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide

InChI

InChI=1S/C11H12ClN5O2/c1-7-5-8(12)3-4-9(7)19-6-10(18)13-11-14-16-17(2)15-11/h3-5H,6H2,1-2H3,(H,13,15,18)

InChI Key

HQMKDUOOFZCOGB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NN(N=N2)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NN(N=N2)C

Origin of Product

United States

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